3,4-Dichloro Substitution on the Phenylimino Group Results in a More Planar Molecular Conformation Than the 3,5-Dichloro Isomer, Influencing Solid-State Interactions
X-ray crystallography reveals a significant difference in molecular planarity between the 3,4- and 3,5-dichlorophenyl positional isomers. The 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol exhibits a dihedral angle of 28.88° between the naphthalene and benzene ring systems [1]. In contrast, the 3,5-dichloro isomer (N-(3,5-dichlorophenyl)naphthaldimine) is reported as 'nearly planar,' which indicates a smaller dihedral angle and more extensive π-conjugation [2]. This conformational difference, stemming solely from the chlorine substitution pattern, can affect π-stacking interactions and crystal packing, which are critical for material properties and molecular recognition.
| Evidence Dimension | Dihedral angle between naphthalene and benzene rings |
|---|---|
| Target Compound Data | 28.88 (11)° |
| Comparator Or Baseline | 1-(3,5-Dichlorophenyliminomethyl)-2-naphthol: 'nearly planar' (qualitative) |
| Quantified Difference | The 3,4-dichloro isomer has a measurably non-planar geometry, while the 3,5-isomer is nearly planar. |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
This quantifies a key structural distinction that directly impacts intermolecular interactions and material properties, ensuring the correct isomer is selected for applications like crystal engineering or solid-state studies.
- [1] Ahmad, H. Crystal structure of 1-{(E)-[(3,4-dichlorophenyl)imino]methyl}naphthalen-2-ol. Acta Crystallographica Section E 2015, 71 (8), o580. View Source
- [2] Elerman, Y.; Kabak, M.; Elmali, A. Crystal structure of N-(3,5-dichlorophenyl)naphthaldimine. Acta Crystallographica Section C 1998, 54 (7), 996-998. View Source
